6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Description
This compound is a silyl-protected derivative of the cyclopenta[d][1,3]dioxol-4-one core, featuring a tert-butyldiphenylsilyl (TBDPS) ether group. The TBDPS moiety serves as a sterically bulky protecting group for hydroxyl functionalities, enhancing stability under basic and nucleophilic conditions while remaining cleavable under acidic or fluoride-mediated conditions . Its molecular formula is C21H27O4Si, with a molecular weight of ~371.09 g/mol, distinguishing it from simpler analogs lacking the silyl group .
Properties
IUPAC Name |
6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4Si/c1-24(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)27-17-18-16-21(26)23-22(18)28-25(4,5)29-23/h6-16,22-23H,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHGEKZEDWXELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one typically involves multiple steps:
Formation of the cyclopentadioxole core: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the tert-butyldiphenylsilyl group: This step involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Protection Reactions
The tert-butyl(diphenyl)silyl (TBDPS) group serves as a robust hydroxyl-protecting agent. The compound’s primary application involves silylation reactions , where the TBDPS group is introduced to mask hydroxyl groups under controlled conditions:
The TBDPS group’s stability under basic and mildly acidic conditions allows sequential functionalization of other reactive sites in the molecule .
Oxidation and Reduction
The cyclopentadioxole core undergoes selective oxidation and reduction, enabling access to derivatives for further synthetic manipulation:
Oxidation
-
Dess-Martin Periodinane (DMP) in CH₂Cl₂ oxidizes the lactone moiety to a ketone, facilitating downstream functionalization.
-
Ozone-mediated cleavage of the cyclopentene ring produces dicarbonyl intermediates, useful in natural product synthesis.
Reduction
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NaBH₄/MeOH selectively reduces the lactone carbonyl to a secondary alcohol without affecting the TBDPS group.
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Catalytic hydrogenation (H₂/Pd-C) saturates the dihydrocyclopenta ring, yielding a fully saturated scaffold.
Ring-Opening Reactions
The strained cyclopentadioxole ring undergoes regioselective ring-opening under nucleophilic or acidic conditions:
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Heck couplings when functionalized with halogen substituents:
| Reaction Type | Conditions | Catalysts/Reagents | Yield (%) | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | 75–85 | Biaryl synthesis |
| Heck coupling | Pd(OAc)₂, PPh₃, NEt₃ | Alkenes | 60–70 | Functionalized olefins |
Mechanistic Insights
The TBDPS group’s steric bulk prevents undesired side reactions during these transformations. For example, in oxidation reactions , the silyl ether remains intact while the lactone is selectively modified, highlighting its orthogonal protection capability . Computational studies suggest that the compound’s 3aR,6aR stereochemistry enhances reaction selectivity by directing nucleophiles to specific positions .
Scientific Research Applications
Chemistry
Protecting Groups: The compound is widely used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group provides steric hindrance and stability, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and analogous molecules:
Key Findings
Steric and Electronic Effects :
- The TBDPS group in the target compound provides superior steric shielding compared to smaller silyl groups (e.g., tert-butyldimethylsilyl, TBDMS) . This bulkiness reduces unintended side reactions, such as premature deprotection.
- In contrast, the nitrophenyl group in 5c introduces electron-withdrawing effects, increasing electrophilicity at the carbonyl position and making it reactive in Morita-Baylis-Hillman reactions .
Solubility and Polarity: The TBDPS ether significantly enhances lipophilicity, rendering the target compound soluble in nonpolar solvents (e.g., cyclohexane, ethyl acetate) but poorly soluble in water. Simpler analogs like (3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one exhibit higher polarity due to the absence of the silyl group . Compounds with hydroxy or carbamate groups (e.g., benzyl derivatives in ) display improved aqueous solubility, broadening their applicability in biological assays .
Synthetic Utility :
- The target compound’s stability under basic conditions makes it ideal for multi-step syntheses requiring orthogonal protection strategies. For example, it is used in the preparation of small-molecule probes for chemical biology .
- Piperidin-2-one derivatives (e.g., ) leverage the lactam ring for peptide mimicry, a feature absent in the cyclopenta-dioxolone core .
Stereochemical Considerations :
- Diastereomers of cyclopenta-dioxolone derivatives (e.g., 5c ) are separable via flash chromatography, as demonstrated by distinct elution profiles (3:1 cyclohexane:ethyl acetate) . The TBDPS group’s rigidity may further influence stereoselectivity in asymmetric reactions .
Biological Activity
Overview of Biological Activity Research
Biological activity studies of chemical compounds typically aim to evaluate their effects on living organisms or biological systems. This can include assessing pharmacological properties, toxicity, and mechanisms of action.
1. Structure-Activity Relationship (SAR)
Understanding the structure of the compound is crucial for predicting its biological activity. The presence of functional groups and the overall molecular structure can influence how the compound interacts with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Tert-butyl group | May enhance lipophilicity and stability |
| Diphenylsilyl moiety | Potentially influences binding affinity |
| Cyclopentadioxol moiety | Could play a role in receptor interaction |
2. Biological Assays
To determine the biological activity of a compound, various assays can be employed:
- In vitro Assays : These are conducted in controlled environments outside of living organisms. Common assays include:
- Cell Viability Assays : Assessing cytotoxicity using methods like MTT or Alamar Blue.
- Enzyme Inhibition Studies : Evaluating the inhibition of specific enzymes relevant to disease pathways.
- In vivo Studies : These involve testing the compound in live animal models to assess pharmacokinetics, efficacy, and safety.
Table 2: Common Biological Assays
| Assay Type | Purpose |
|---|---|
| MTT Assay | Measures cell viability and proliferation |
| Western Blot | Detects specific proteins to study signaling pathways |
| Animal Models | Evaluates therapeutic effects and toxicity |
3. Case Studies and Findings
While specific case studies on “6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one” may be limited, reviewing literature on similar compounds can provide insights into potential biological activities.
Example Case Study
A related compound with structural similarities may exhibit anti-inflammatory properties. For instance:
- Study Title : "Evaluation of Anti-inflammatory Activity of Silica-Based Compounds"
- Findings : The study reported that certain silyl derivatives inhibited pro-inflammatory cytokine production in vitro.
Understanding how a compound exerts its effects at a molecular level is critical. This may involve:
- Receptor Binding : Investigating if the compound binds to specific receptors (e.g., GPCRs).
- Signal Transduction Pathways : Analyzing whether it affects key signaling pathways involved in disease processes.
5. Safety and Toxicity Assessment
Evaluating the safety profile is essential for any compound intended for therapeutic use. This includes:
- Acute Toxicity Studies : Determining lethal doses in animal models.
- Chronic Toxicity Assessments : Observing long-term effects through repeated dosing studies.
Q & A
Q. What are the optimized synthetic routes for preparing 6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one?
Methodological Answer: The synthesis typically involves silylation of hydroxyl groups using tert-butyldiphenylsilyl chloride under anhydrous conditions. Key steps include:
- Protection/Deprotection Strategies : Use silyl ethers to protect reactive hydroxyl intermediates (e.g., tert-butyldimethylsilyl (TBS) groups in similar compounds ).
- Catalytic Systems : Palladium catalysts (e.g., [(2-di-cyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II)) in 1,4-dioxane at 120°C under inert atmosphere improve coupling efficiency .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is critical for isolating the product.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Silylation | tert-Butyldiphenylsilyl chloride, imidazole | DMF | 25 | ~60 | |
| Cyclization | Pd(OAc)₂, XPhos | 1,4-Dioxane | 120 | 42 |
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies the silyl ether (δ ~0.8–1.2 ppm for tert-butyl groups) and dioxolane ring protons (δ ~4.5–5.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns of the silyl group .
- IR Spectroscopy : C-O stretching (~1100 cm⁻¹) for the dioxolane ring and Si-O-C bonds (~1250 cm⁻¹) .
Q. How does the reactivity of the dioxolane ring influence downstream modifications?
Methodological Answer: The dioxolane ring’s electron-deficient nature (due to the adjacent ketone) allows nucleophilic attacks. For example:
- Ring-Opening Reactions : Use Grignard reagents or hydrides (e.g., NaBH₄) to reduce the ketone, followed by acid-catalyzed ring opening .
- Functionalization : Introduce substituents via Mitsunobu reactions (e.g., triphenylphosphine/DIAD) to modify the hydroxylmethyl group .
Advanced Research Questions
Q. What is the mechanistic role of the tert-butyldiphenylsilyl group in stabilizing intermediates during synthesis?
Methodological Answer: The bulky silyl group:
- Steric Protection : Shields reactive hydroxyl groups from undesired side reactions (e.g., oxidation or nucleophilic substitution) .
- Thermodynamic Control : Slows down epimerization at chiral centers during multi-step synthesis, as observed in similar bicyclic systems .
- Deprotection Kinetics : Requires fluoride-based reagents (e.g., TBAF) for selective cleavage without disrupting the dioxolane ring .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Use a split-plot design (as in ):
- Factors : pH (3–9), temperature (25–60°C), and time (0–48 hrs).
- Analytical Endpoints : HPLC monitoring of degradation products; kinetic modeling to predict shelf-life.
- Control Variables : Buffer ionic strength and inert atmosphere (N₂) to isolate degradation pathways .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
Q. How to resolve contradictions in reported reaction yields or spectroscopic data?
Methodological Answer:
Q. What are the potential applications of this compound in synthesizing bioactive molecules?
Methodological Answer:
Q. How to evaluate the environmental impact of this compound using ecological risk assessment frameworks?
Methodological Answer:
- Environmental Fate Studies : Follow protocols from :
- Bioaccumulation : Measure logP values (predicted ~3.5) to assess lipid solubility.
- Toxicity Screening : Use Daphnia magna or algal models (OECD Test 201) for acute toxicity.
- Degradation Pathways : UV/H₂O₂ advanced oxidation processes to identify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
